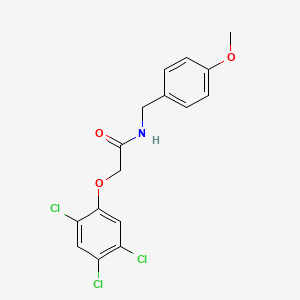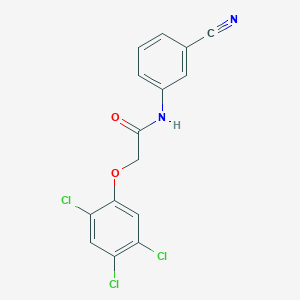![molecular formula C20H25ClN2O4S B3622426 5-chloro-N-[4-(dipropylsulfamoyl)phenyl]-2-methoxybenzamide](/img/structure/B3622426.png)
5-chloro-N-[4-(dipropylsulfamoyl)phenyl]-2-methoxybenzamide
概要
説明
5-chloro-N-[4-(dipropylsulfamoyl)phenyl]-2-methoxybenzamide is a chemical compound that has garnered interest due to its potential pharmacological activities. This compound is part of a broader class of benzamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(dipropylsulfamoyl)phenyl]-2-methoxybenzamide typically involves multiple steps. One common route starts with the preparation of N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide. This intermediate is then subjected to various reactions, including treatment with methylhydrazine or phenylhydrazine to yield N-substituted pyrazoline derivatives . The reaction conditions often involve the use of solvents like dioxane and reagents such as hydrazine hydrate and acetyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
5-chloro-N-[4-(dipropylsulfamoyl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in treating inflammatory diseases and infections.
作用機序
The mechanism of action of 5-chloro-N-[4-(dipropylsulfamoyl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, but it is thought to modulate the activity of enzymes like phospholipase A2 .
類似化合物との比較
Similar Compounds
N-substituted 4-sulfamoylbenzoic acid derivatives: These compounds also exhibit inhibitory activity against enzymes like phospholipase A2.
5-chloro-N-phenyl-1H-indole-2-carboxamide derivatives: Known for their potential therapeutic effects on cerebral ischemia.
Uniqueness
What sets 5-chloro-N-[4-(dipropylsulfamoyl)phenyl]-2-methoxybenzamide apart is its specific structural features, which may confer unique binding properties and biological activities. Its dipropylsulfamoyl group, in particular, is a distinctive feature that may enhance its pharmacological profile .
特性
IUPAC Name |
5-chloro-N-[4-(dipropylsulfamoyl)phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-4-12-23(13-5-2)28(25,26)17-9-7-16(8-10-17)22-20(24)18-14-15(21)6-11-19(18)27-3/h6-11,14H,4-5,12-13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWXFRRGKVOUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-METHOXY-3-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B3622347.png)
![[4-(benzenesulfonyl)phenyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B3622354.png)

![2-chloro-6-fluorobenzyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3622360.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-{[(4-iodophenoxy)acetyl]amino}benzamide](/img/structure/B3622363.png)


![4-nitrobenzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B3622398.png)
![2-[4-chloro-2-methyl-5-(thiophen-2-ylmethylsulfamoyl)phenoxy]-N-cyclohexylacetamide](/img/structure/B3622411.png)



![2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B3622447.png)
![Ethyl 3-[({2-[(2,2-diphenylacetyl)amino]acetyl}oxy)methyl]benzoate](/img/structure/B3622453.png)
